[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone
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Overview
Description
[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone is a complex organic compound that features a pyrrolidine backbone with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone typically involves multi-step organic synthesis. Key steps may include:
- Formation of the pyrido[3,2-d]pyrimidine core.
- Introduction of the methoxy and trifluoromethyl groups.
- Coupling with the pyrrolidine moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the methoxy group to form a hydroxyl group.
Reduction: Reduction of the pyridine ring.
Substitution: Nucleophilic substitution reactions at the pyridine or pyrimidine rings.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could lead to a dihydropyridine derivative.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological pathways.
Medicine: Potential therapeutic applications, such as targeting specific enzymes or receptors.
Industry: Use in the synthesis of advanced materials or as a catalyst.
Mechanism of Action
The mechanism of action of [(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- [(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone can be compared with other pyrrolidine-based compounds, such as:
- This compound analogs with different substituents.
- Other pyrido[3,2-d]pyrimidine derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity.
Properties
Molecular Formula |
C23H24F3N7O2 |
---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C23H24F3N7O2/c1-35-21-15(23(24,25)26)9-13(10-28-21)16-4-5-17-19(32-16)20(30-12-29-17)31-14-6-8-33(11-14)22(34)18-3-2-7-27-18/h4-5,9-10,12,14,18,27H,2-3,6-8,11H2,1H3,(H,29,30,31)/t14-,18-/m0/s1 |
InChI Key |
TXUGKPGKQQLPNM-KSSFIOAISA-N |
Isomeric SMILES |
COC1=C(C=C(C=N1)C2=NC3=C(C=C2)N=CN=C3N[C@H]4CCN(C4)C(=O)[C@@H]5CCCN5)C(F)(F)F |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=NC3=C(C=C2)N=CN=C3NC4CCN(C4)C(=O)C5CCCN5)C(F)(F)F |
Origin of Product |
United States |
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